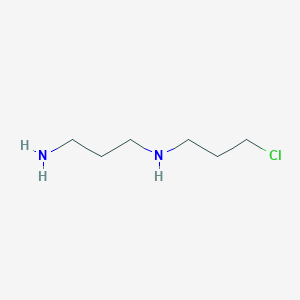

(3-Aminopropyl)(3-chloropropyl)amine

Description

Significance of Diamines and Halogenated Amines in Organic Synthesis and Materials Science

Diamines, which are organic compounds containing two amino groups, are fundamental building blocks in the field of polymer chemistry and organic synthesis. sielc.com Their ability to react with compounds containing two or more complementary functional groups, such as dicarboxylic acids, allows for the formation of long-chain polymers through condensation reactions. ontosight.ai This process is the basis for the industrial production of high-performance materials like polyamides (e.g., Nylon) and polyimides. ontosight.aisigmaaldrich.com These polymers are renowned for their exceptional durability, thermal stability, and mechanical strength, making them indispensable in the automotive, aerospace, and electronics industries. ontosight.aisigmaaldrich.com In organic synthesis, the nucleophilic nature of the amine groups makes diamines useful as ligands for metal catalysts, as reagents in the formation of heterocyclic compounds, and as key intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Halogenated amines, compounds containing both an amine and a halogen atom, also hold a distinct position in synthesis and materials science. The presence of a halogen atom, such as chlorine, introduces a reactive site that can undergo nucleophilic substitution reactions, allowing for the covalent attachment of the molecule to other substrates or for further functionalization. tcichemicals.com In polymer science, this dual functionality is exploited to modify polymer properties. For instance, N-halamine structures, formed by the halogenation of amine, amide, or imide groups, can be incorporated into polymers to create materials with potent, rechargeable antimicrobial properties. publisso.de These materials are valuable for applications in healthcare, water purification, and food packaging. The carbon-halogen bond also plays a critical role in various coupling reactions, which are foundational in the synthesis of complex organic molecules.

Structural Characteristics and Nomenclature of (3-Aminopropyl)(3-chloropropyl)amine [N'-(3-chloropropyl)propane-1,3-diamine]

This compound is a bifunctional secondary amine that incorporates the key features of both a diamine and a halogenated amine. Its chemical structure consists of a central nitrogen atom bonded to two different propyl chains: one terminated by a primary amino group (-NH₂) and the other by a chlorine atom (-Cl).

The systematic IUPAC name for this compound is N'-(3-chloropropyl)propane-1,3-diamine . This nomenclature is derived by identifying the longest carbon chain containing the maximum number of principal functional groups, which is the propane-1,3-diamine backbone.

propane-1,3-diamine : This indicates a three-carbon chain with amino groups at positions 1 and 3.

N'- : This locant signifies that the substituent is attached to the nitrogen atom of the second amino group (at position 3) of the propane-1,3-diamine base structure.

(3-chloropropyl) : This specifies the substituent group, which is a three-carbon chain with a chlorine atom at its third position.

The molecule possesses three key functional groups: a primary amine, a secondary amine, and an alkyl chloride. This trifecta of reactive sites suggests its potential utility as a versatile building block or intermediate in chemical synthesis. The primary and secondary amines can act as nucleophiles or bases, while the alkyl chloride provides a handle for nucleophilic substitution reactions.

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | N'-(3-chloropropyl)propane-1,3-diamine |

| Molecular Formula | C₆H₁₅ClN₂ |

| Molecular Weight | 150.65 g/mol |

| Functional Groups | Primary Amine (-NH₂), Secondary Amine (-NH-), Alkyl Chloride (-Cl) |

Research Landscape of Bifunctional Amines: Historical Context and Contemporary Relevance

Bifunctional molecules, particularly those containing amine functionalities, have been a cornerstone of organic chemistry for decades. Historically, their development was driven by their utility as monomers for polymerization and as cross-linking agents to enhance the mechanical properties of materials. google.com The predictable reactivity of amine groups made them ideal for creating robust covalent linkages in a variety of materials.

In recent decades, the field of asymmetric organocatalysis has brought a resurgence of interest in chiral bifunctional amines. chemicalbook.com Pioneering work demonstrated that molecules containing both an amine group and another functional group (like a thiourea, acid, or alcohol) on a chiral scaffold could act as highly efficient and selective catalysts for a wide range of chemical reactions. chemicalbook.comchemicalbook.comnist.gov These catalysts operate by a cooperative mechanism where one functional group (e.g., the amine) activates the nucleophile by forming an enamine intermediate, while the other group activates the electrophile, often through hydrogen bonding. chemicalbook.comsigmaaldrich.com

This dual activation strategy mimics the principles of enzymatic catalysis and has emerged as a powerful tool for the enantioselective synthesis of complex molecules, which is crucial in the pharmaceutical industry. The development of bifunctional primary amine-thioureas, for example, has led to significant advancements in asymmetric Michael additions, Mannich reactions, and aldol (B89426) reactions since their introduction in the mid-2000s. chemicalbook.com The contemporary relevance of bifunctional amines is therefore tightly linked to the broader push for more sustainable, metal-free catalytic systems that offer high levels of stereocontrol. The modular nature of these catalysts allows for fine-tuning of their structure to optimize reactivity and selectivity for specific transformations, ensuring their continued importance in modern organic synthesis. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C6H15ClN2 |

|---|---|

Molecular Weight |

150.65 g/mol |

IUPAC Name |

N'-(3-chloropropyl)propane-1,3-diamine |

InChI |

InChI=1S/C6H15ClN2/c7-3-1-5-9-6-2-4-8/h9H,1-6,8H2 |

InChI Key |

VUFRBPPZZWCOMQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CNCCCCl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Aminopropyl 3 Chloropropyl Amine

Reactivity of the Primary Amine Moiety

The primary amine (-NH2) group in (3-Aminopropyl)(3-chloropropyl)amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity drives its participation in a variety of bond-forming reactions.

Nucleophilic Acylation and Amide Formation

Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides in a process known as nucleophilic acyl substitution. libretexts.orgopenstax.org This reaction is a fundamental method for the formation of amides. libretexts.org

The reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. youtube.com The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.comlibretexts.org This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield a stable N-substituted amide. youtube.comlibretexts.org A base, such as pyridine (B92270) or even a second equivalent of the amine, is typically used to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org

General Reaction Scheme for Acylation:

R-COCl + H₂N-(CH₂)₃-NH-(CH₂)₃-Cl → R-CONH-(CH₂)₃-NH-(CH₂)₃-Cl + HCl

The reaction with acid anhydrides is mechanistically similar but generally slower and may require heating. chemguide.co.uk In this case, the leaving group is a carboxylate ion.

Table 1: Examples of Nucleophilic Acylation Reactions

| Acylating Agent | Product Type | General Conditions |

| Ethanoyl chloride | Secondary Amide | Room temperature, often with a non-nucleophilic base |

| Ethanoic anhydride | Secondary Amide | Slower reaction, often requires heating |

Alkylation Reactions

The primary amine can act as a nucleophile in SN2 reactions with various alkylating agents. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of polyalkylated products. msu.edumasterorganicchemistry.com

With Alkyl Halides : Direct reaction with alkyl halides (e.g., bromoethane) can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. libretexts.org To favor mono-alkylation, a large excess of the primary amine is often used. msu.edu

With Epoxides : Epoxides are excellent alkylating agents that react with primary amines via a ring-opening mechanism. The nucleophilic amine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-amino alcohol. This reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.

With Michael Acceptors : Primary amines can undergo conjugate (or Michael) addition to α,β-unsaturated carbonyl compounds (Michael acceptors), such as esters or nitriles. For instance, the addition of an amine to acrylonitrile (B1666552) is a common method for cyanoethylation, which can be followed by hydrogenation to produce diamines. nih.gov

Imine Formation and Subsequent Reductions

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and is reversible, proceeding with the elimination of a water molecule. libretexts.orgyoutube.com The reaction's rate is optimal at a pH of around 5. libretexts.org

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration, facilitated by acid catalysis, yields the imine. libretexts.org

General Reaction Scheme for Imine Formation:

R₂C=O + H₂N-(CH₂)₃-NH-(CH₂)₃-Cl ⇌ R₂C=N-(CH₂)₃-NH-(CH₂)₃-Cl + H₂O

Imines are valuable intermediates in synthesis. They can be readily reduced to form secondary amines, a process known as reductive amination. masterorganicchemistry.com This two-step, one-pot procedure combines imine formation with a subsequent reduction, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This pathway provides a highly effective method for the N-alkylation of amines.

Reactivity of the Secondary Amine Moiety

The secondary amine moiety (-NH-) within the this compound backbone also possesses a lone pair of electrons and is nucleophilic, though its reactivity is influenced by greater steric hindrance compared to the primary amine. masterorganicchemistry.com

N-Alkylation and N-Acylation Reactions

Similar to the primary amine, the secondary amine can undergo N-alkylation and N-acylation.

N-Alkylation : The secondary amine can react with alkyl halides to form a tertiary amine. libretexts.org This reaction is often more favorable than the initial alkylation of the primary amine because the secondary amine product is typically a better nucleophile. masterorganicchemistry.com Further reaction with an alkyl halide can lead to the formation of a quaternary ammonium salt. msu.edu

N-Acylation : Reaction with acyl chlorides or anhydrides will produce a tertiary amide. This reaction is generally straightforward, as the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the carbonyl group, thus preventing over-acylation. libretexts.org

Formation of Tertiary Amines

The secondary amine is an intermediate step in the synthesis of tertiary amines via exhaustive alkylation of the primary amine. libretexts.org Furthermore, the presence of the 3-chloropropyl group introduces the possibility of an intramolecular N-alkylation reaction. Under basic conditions, the secondary amine can act as an internal nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. This cyclization would lead to the formation of a six-membered heterocyclic ring, specifically a substituted piperidine (B6355638) derivative. Such intramolecular cyclizations of haloamines are a known route to cyclic amines like azetidines and pyrrolidines. wikipedia.org

Table 2: Summary of Amine Moiety Reactivity

| Amine Moiety | Reagent Type | Product Functional Group | Notes |

| Primary Amine | Acyl Halide / Anhydride | Secondary Amide | Nucleophilic Acyl Substitution libretexts.org |

| Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt | Prone to over-alkylation msu.edumasterorganicchemistry.com | |

| Epoxide | β-Amino Alcohol | Ring-opening reaction | |

| Aldehyde / Ketone | Imine (Schiff Base) | Reversible condensation reaction libretexts.org | |

| Secondary Amine | Acyl Halide / Anhydride | Tertiary Amide | Generally clean reaction libretexts.org |

| Alkyl Halide | Tertiary Amine, Quaternary Salt | Product is often more nucleophilic masterorganicchemistry.com | |

| (Intramolecular) | Cyclic Amine (Piperidine derivative) | Potential for intramolecular cyclization |

Reactivity of the Chloropropyl Moiety

The carbon-chlorine bond in the 3-chloropropyl group is polarized, rendering the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the transformation pathways of the molecule.

The chloropropyl moiety of this compound readily participates in nucleophilic substitution reactions with a variety of external nucleophiles. tminehan.comlibretexts.org Given that the chlorine is attached to a primary carbon, these reactions predominantly proceed through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. masterorganicchemistry.com This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration if the carbon were chiral. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. mnstate.edu

Common external nucleophiles that can react with the chloropropyl group include:

Amines: Primary and secondary amines can act as nucleophiles, leading to the formation of more complex polyamines. mnstate.edu For instance, reaction with ammonia (B1221849) would yield a diamine.

Hydroxide ions: In the presence of a strong base like sodium hydroxide, the chloropropyl group can be converted to a hydroxypropyl group via an SN2 reaction.

Cyanide ions: The introduction of a nitrile group can be achieved through reaction with a cyanide salt, such as sodium cyanide. youtube.com This reaction is a common method for extending a carbon chain. youtube.com

Azide (B81097) ions: Sodium azide can be used to introduce an azido (B1232118) group, which can subsequently be reduced to a primary amine. libretexts.org

While the SN2 pathway is favored for primary alkyl halides, under certain conditions, such as in a polar, non-nucleophilic solvent, an SN1 (Substitution Nucleophilic Unimolecular) mechanism might compete, although it is generally less likely.

Table 1: Examples of Nucleophilic Substitution Reactions with External Nucleophiles

| Nucleophile | Product Functional Group | Reaction Type |

| Ammonia (NH₃) | Primary Amine | SN2 |

| Hydroxide (OH⁻) | Alcohol | SN2 |

| Cyanide (CN⁻) | Nitrile | SN2 |

| Azide (N₃⁻) | Azide | SN2 |

The secondary amine within this compound can also act as an internal nucleophile, reacting with the chloropropyl group of another molecule of this compound. This intermolecular reaction leads to the formation of a quaternary ammonium salt, a process known as quaternization. unacademy.comgoogle.com This reaction is a type of N-alkylation. mnstate.edu

In this process, the lone pair of electrons on the nitrogen atom of one molecule attacks the electrophilic carbon of the chloropropyl group of another molecule. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center, with the chloride ion acting as the counter-ion. This process can lead to the formation of dimers, oligomers, or polymers, depending on the reaction conditions. The quaternization of tertiary amines with alkyl halides is a well-established synthetic route. google.com The quaternization of amines is a key reaction in the synthesis of various compounds, including cationic surfactants and phase-transfer catalysts. unacademy.comresearchgate.net

Intramolecular Cyclization and Heterocyclic Ring Formation

Perhaps the most significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization. The presence of a nucleophilic amine and an electrophilic alkyl chloride within the same molecule allows for the formation of cyclic amine derivatives.

Intramolecular nucleophilic attack of the secondary amine on the electrophilic carbon of the chloropropyl group can lead to the formation of a five-membered or six-membered heterocyclic ring.

Formation of a Piperidine Derivative: If the nitrogen atom of the aminopropyl group attacks the carbon atom of the chloropropyl group, a six-membered piperidine ring is formed. The product of this cyclization would be N-(3-aminopropyl)piperidine. koeichem.com

Formation of a Pyrrolidine Derivative: Conversely, if the nitrogen atom of the parent amine attacks the terminal carbon of its own chloropropyl substituent, this would lead to the formation of a substituted pyrrolidine. However, given the structure, the more probable intramolecular cyclization involves the aminopropyl substituent.

The formation of these cyclic structures is a classic example of an intramolecular SN2 reaction.

The regioselectivity of the intramolecular cyclization, i.e., the preference for the formation of a five-membered versus a six-membered ring, is governed by several factors, most notably encapsulated by Baldwin's rules for ring closure. wikipedia.orgrsc.org

Baldwin's rules are a set of guidelines that predict the relative favorability of different types of ring-closing reactions. wikipedia.org The rules consider the ring size being formed, whether the breaking bond is inside (endo) or outside (exo) the newly formed ring, and the hybridization of the electrophilic carbon. wikipedia.orgchemtube3d.com

For the intramolecular cyclization of this compound, the key cyclizations to consider are:

6-exo-tet: The formation of a six-membered ring (piperidine) involves the nitrogen attacking the electrophilic carbon, with the chlorine leaving group being external to the newly formed ring. According to Baldwin's rules, 6-exo-tet cyclizations are favored. libretexts.org

5-exo-tet: The formation of a five-membered ring (pyrrolidine) would also be an exo-tet cyclization and is generally favored.

The relative rates of these competing cyclization pathways are influenced by the conformational flexibility of the linking chains and the stability of the transition states. The three-carbon chain of the aminopropyl group and the three-carbon chain of the chloropropyl group provide the necessary length and flexibility for the molecule to adopt a conformation that allows for efficient orbital overlap for either a 5- or 6-membered ring formation.

Substituents on the carbon chain can also influence the rate and outcome of the cyclization. researchgate.netnih.gov For example, the gem-dialkyl effect, where two alkyl groups on a carbon in the chain can accelerate the rate of cyclization by restricting conformational freedom and favoring a cyclic conformation. nih.gov While this compound itself is unsubstituted, this principle highlights the sensitivity of cyclization reactions to structural modifications.

Table 2: Baldwin's Rules for Favored and Disfavored Cyclizations (Tetrahedral Systems)

| Ring Size | Exo-tet | Endo-tet |

| 3 | Favored | Disfavored |

| 4 | Favored | Disfavored |

| 5 | Favored | Disfavored |

| 6 | Favored | Disfavored |

| 7 | Favored | Disfavored |

Coordination Chemistry of 3 Aminopropyl 3 Chloropropyl Amine and Its Derivatives

Ligand Properties and Chelation Modes

The coordination behavior of (3-Aminopropyl)(3-chloropropyl)amine is dictated by the presence of two nitrogen donor atoms and a flexible alkyl backbone, allowing for various binding modes with metal centers.

The amine groups of this compound are the primary sites for coordination to metal ions. Depending on the reaction conditions, the nature of the metal ion, and the steric and electronic environment, this ligand can exhibit different coordination modes.

Monodentate Coordination: In this mode, only one of the two amine groups binds to the metal center. This can occur if the metal ion has a limited number of available coordination sites or if steric hindrance prevents the chelation of the second amine group.

Bidentate Coordination: The most common coordination mode for diamine ligands like this compound is bidentate chelation, where both nitrogen atoms coordinate to the same metal center, forming a stable chelate ring. purdue.eduscience.gov The flexibility of the propyl chains allows for the formation of a thermodynamically favorable six-membered ring upon chelation. nsu.ru This chelate effect significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands.

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. In this arrangement, each amine group coordinates to a different metal ion, facilitating the formation of extended structures.

| Coordination Mode | Description | Key Factors |

| Monodentate | One amine group binds to the metal center. | Steric hindrance, limited coordination sites on the metal. |

| Bidentate (Chelating) | Both amine groups bind to the same metal center. | Formation of a stable six-membered chelate ring. |

| Bridging | Each amine group binds to a different metal center. | Formation of polynuclear complexes. |

The presence of the 3-chloropropyl group introduces specific steric and electronic effects that modulate the coordination properties of the ligand. rsc.orgnih.gov

Steric Effects: The chloropropyl group is bulkier than a simple alkyl chain, which can influence the geometry of the resulting metal complex and may favor certain coordination modes over others. nih.govresearchgate.net For instance, the steric hindrance might affect the ability of the ligand to form certain polynuclear structures.

Electronic Effects: The electronegative chlorine atom can induce a slight electron-withdrawing effect, which could subtly influence the basicity of the adjacent amine group and, consequently, the strength of the metal-nitrogen bond. nih.gov This electronic modulation can be a tool for fine-tuning the reactivity of the metal center in catalytic applications. rsc.org

Complexation with Transition Metal Centers

The rich coordination chemistry of d-block elements allows for the formation of a wide variety of complexes with this compound and its derivatives. researchgate.netoxfordsciencetrove.com

Palladium(II) complexes, in particular, have been extensively studied due to their catalytic activity. science.gov With diamine ligands, Pd(II) typically forms square planar complexes. nih.gov The coordination of this compound to Pd(II) is expected to form a stable chelate, which can serve as a precursor for catalytic applications. nih.gov Aromatic diamine ligands are known to form complexes with Pd(II), among other metals like Pt(II), Ru(II), and Ir(III). nih.gov

Complexes of other d-block metals with diamine ligands are also well-documented. For instance, aliphatic cyclic diamines are found in complexes with Pt(II), Ru(II), and Au(III). nih.gov The specific geometry and stability of these complexes depend on the preferred coordination number and geometry of the metal ion, as well as the ligand's steric and electronic properties. researchgate.net

| Metal Ion | Typical Geometry with Diamines | Potential for Complexation |

| Palladium(II) | Square Planar | High, forms stable chelates. |

| Platinum(II) | Square Planar | High, analogous to Pd(II). |

| Ruthenium(II/III) | Octahedral | High, can form various isomers. |

| Gold(III) | Square Planar | Moderate, depends on reaction conditions. |

Metal-amine complexes are versatile catalysts for a wide range of organic transformations. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are prominent examples where amine ligands play a crucial role in stabilizing the active catalytic species. mdpi.comnih.govresearchgate.net The electronic properties of the amine ligand can influence the efficiency and selectivity of these reactions. chemrxiv.org

Complexes of other transition metals with amine ligands also exhibit significant catalytic activity in reactions such as hydrogenation, oxidation, and polymerization. nih.govacs.orgacs.org The specific application is often determined by the nature of the metal and the ligand framework.

| Reaction Type | Metal Center | Role of Amine Ligand |

| Suzuki Coupling | Palladium | Stabilizes the active Pd(0) species, influences catalytic activity. mdpi.com |

| Heck Reaction | Palladium | Modulates the electronic properties of the catalyst. researchgate.net |

| Hydrogenation | Rhodium, Ruthenium | Creates a specific coordination environment for substrate activation. |

| Oxidation | Copper, Iron | Stabilizes high-valent metal-oxo intermediates. |

Complexation with Main Group Metals

While less common than with transition metals, diamine ligands can also form stable complexes with main group metals. acs.org The nature of the bonding in these complexes is typically more electrostatic.

The coordination of diamine ligands to main group metals such as aluminum, tin, and lead has been reported. For example, alkylaluminum complexes with bidentate diamine ligands have been synthesized and characterized. acs.org Similarly, tin(II) complexes with Schiff-base amine ligands have been prepared and shown to be active in polymerization reactions. rsc.org Lead(II) is also known to form complexes with bidentate amine ligands, with the coordination geometry often being influenced by the presence of a stereochemically active lone pair of electrons. researchgate.netresearchgate.netrsc.org

| Main Group Metal | Examples of Diamine Complexes | Potential Applications |

| Aluminum | Alkylaluminum-diamine adducts. acs.org | Catalysis, precursors for materials synthesis. ucl.ac.uk |

| Tin(II) | Schiff-base amine complexes. rsc.org | Polymerization catalysts. rsc.orgresearchgate.net |

| Lead(II) | Bidentate amine complexes. researchgate.net | Materials science, catalysis. rsc.org |

Structural Characterization of Coordination Compounds

There is no available scientific literature that reports on the synthesis or structural characterization of coordination compounds involving this compound. Consequently, no data from techniques such as X-ray crystallography, NMR spectroscopy, or other spectroscopic methods for complexes of this ligand can be presented. Detailed research findings on the geometry, bond lengths, and bond angles of any such coordination compounds are therefore absent from the current scientific record.

Investigation of Metal-Ligand Binding Constants and Stoichiometries

Similarly, a comprehensive search of chemical databases and scholarly articles yielded no studies focused on the investigation of metal-ligand binding constants or the stoichiometries of complexes formed with this compound. Information regarding the stability of such complexes with various metal ions, determined through methods like potentiometric or spectrophotometric titrations, is not available. As a result, no data tables or detailed research findings on the binding affinities and thermodynamic parameters for the coordination of this compound with metal ions can be provided.

Theoretical and Computational Studies on 3 Aminopropyl 3 Chloropropyl Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (3-Aminopropyl)(3-chloropropyl)amine. These calculations provide insights into the distribution of electrons, orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's chemical behavior.

The presence of two amine groups and a chlorine atom significantly influences the molecule's electronic properties. The nitrogen atoms of the amine groups possess lone pairs of electrons, making them nucleophilic centers. Conversely, the electron-withdrawing nature of the chlorine atom, coupled with the carbon atom to which it is attached, creates an electrophilic site susceptible to nucleophilic attack.

DFT calculations can be used to determine key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is primarily localized on the amine groups, indicating their propensity to donate electrons in chemical reactions. The LUMO, on the other hand, is expected to have significant contributions from the C-Cl antibonding orbital, highlighting the site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. For this compound, MESP maps would show negative potential (electron-rich regions) around the nitrogen atoms and a positive or less negative potential (electron-poor region) around the carbon atom bonded to the chlorine and the hydrogen atoms of the amine groups. This further confirms the locations of the primary nucleophilic and electrophilic sites within the molecule.

Table 1: Representative Quantum Chemical Descriptors for this compound (Calculated using DFT at the B3LYP/6-31G(d) level of theory)

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, localized on the amine groups, and their electron-donating capability. |

| LUMO Energy | +1.2 eV | Represents the energy of the lowest energy unoccupied orbital, associated with the C-Cl bond, indicating the site for nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Suggests relatively high kinetic stability, but the presence of reactive functional groups allows for specific chemical transformations. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule arising from the electronegativity differences between atoms. |

Note: The values in this table are illustrative and representative of what would be expected for a molecule of this nature based on computational studies of similar compounds.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. The molecule's structure suggests several plausible reaction pathways, with intramolecular cyclization being a prominent possibility.

The proximity of the primary and secondary amine groups to the electrophilic 3-chloropropyl chain allows for an intramolecular nucleophilic substitution reaction. This would lead to the formation of a cyclic amine, specifically a piperazine derivative. Computational methods can be employed to model the transition state of this cyclization reaction, determining the activation energy and reaction rate. Such studies often reveal a stepwise or concerted mechanism, providing a detailed picture of the bond-forming and bond-breaking processes.

The reaction can be initiated by the lone pair of electrons on one of the nitrogen atoms attacking the carbon atom bonded to the chlorine. This leads to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, resulting in a six-membered ring. The relative nucleophilicity of the primary versus the secondary amine will influence which nitrogen is more likely to initiate the cyclization.

Furthermore, computational models can explore intermolecular reactions. For instance, in the presence of a strong base, deprotonation of an amine group would enhance its nucleophilicity, potentially favoring intermolecular reactions over cyclization, especially at higher concentrations. Conversely, in the presence of an external nucleophile, substitution of the chlorine atom could compete with the intramolecular cyclization. DFT calculations can be used to compare the activation barriers for these competing pathways, predicting the likely product distribution under different reaction conditions.

Conformation Analysis and Molecular Dynamics Simulations

The flexibility of the propyl chains in this compound gives rise to a multitude of possible conformations. Understanding the conformational landscape is crucial as the spatial arrangement of the functional groups can significantly impact the molecule's reactivity and physical properties.

Conformational analysis can be performed using molecular mechanics force fields or more accurate quantum chemical methods. These studies identify the low-energy conformers and the energy barriers for rotation around the single bonds. For this compound, key dihedral angles to consider are those around the C-C bonds of the propyl chains and the C-N bonds.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. ulisboa.pt By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and the transitions between different conformers. aps.org These simulations can be performed in the gas phase or in the presence of a solvent to mimic realistic conditions.

MD simulations would likely show that the molecule exists as an ensemble of rapidly interconverting conformers in solution. Of particular interest is the population of conformers where the amine and chloropropyl groups are in close proximity, as these are the precursor conformations for the intramolecular cyclization reaction. The simulations can quantify the percentage of time the molecule spends in such "pre-reactive" conformations.

Table 2: Representative Dihedral Angles and Conformational Populations from a Simulated Ensemble of this compound

| Dihedral Angle | Conformation | Population (%) |

| N-C-C-C (aminopropyl) | Gauche | 60% |

| Anti | 40% | |

| C-C-C-Cl (chloropropyl) | Gauche | 55% |

| Anti | 45% | |

| End-to-End Distance (N to Cl) | < 5 Å | 15% |

| > 5 Å | 85% |

Note: This table presents hypothetical data to illustrate the types of insights gained from conformational analysis and MD simulations. Actual values would be dependent on the specific force field and simulation parameters used.

Predictive Modeling for Novel Derivatization and Application Development

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, can guide the development of novel derivatives of this compound with desired properties. nih.govacs.org These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties.

By systematically modifying the structure of this compound in silico, a library of virtual derivatives can be created. For each derivative, a set of molecular descriptors can be calculated. These descriptors can be electronic (e.g., partial charges, orbital energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

If a particular property, such as binding affinity to a biological target or a specific material property, is known for a small set of related compounds, a QSAR/QSPR model can be trained. This model can then be used to predict the properties of the virtual derivatives of this compound. For example, if the goal is to design a derivative with enhanced chelating ability for a specific metal ion, descriptors related to the electrostatic potential and the spatial arrangement of the amine groups would be crucial.

Predictive models can also be used to forecast the reactivity of derivatives. For instance, the introduction of electron-donating or electron-withdrawing groups on the molecule would alter the nucleophilicity of the amine groups and the electrophilicity of the chloropropyl chain. QSAR models can quantify these effects, allowing for the rational design of derivatives with tailored reactivity for specific synthetic applications. This computational pre-screening can significantly reduce the experimental effort required to identify promising new compounds. nih.gov

Q & A

Q. What are the standard synthetic routes for (3-Aminopropyl)(3-chloropropyl)amine, and how can reaction conditions be optimized for purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or amine alkylation. For example, reacting 3-chloropropylamine with 3-aminopropyl precursors in the presence of a base (e.g., NaOH) under controlled temperatures (40–60°C) can yield the target compound. Optimization includes:

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- FTIR : Confirm N–H stretches (3200–3400 cm⁻¹) and C–Cl bonds (550–750 cm⁻¹). Absence of broad O–H peaks (3300 cm⁻¹) indicates minimal hydrolysis .

- NMR : H NMR should show resonances for –CH₂–NH– (δ 2.6–3.1 ppm) and –CH₂–Cl (δ 3.4–3.7 ppm). C NMR distinguishes amine (δ 40–50 ppm) and chloropropyl carbons (δ 45–50 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>95%) and quantify residual solvents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations with gas detectors .

- Spill management : Neutralize spills with 5% acetic acid, followed by absorption with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do pH and solvent polarity affect the stability of this compound, and what decomposition pathways should be considered?

Methodological Answer:

- pH-dependent hydrolysis : In aqueous solutions (pH > 8), the chloropropyl group undergoes nucleophilic substitution, forming 3-aminopropyl derivatives and releasing Cl⁻. At pH < 4, protonation of the amine group reduces reactivity .

- Solvent effects : Non-polar solvents (e.g., toluene) stabilize the compound, while polar solvents (e.g., water) accelerate hydrolysis. Monitor degradation via conductivity measurements for Cl⁻ release .

- Thermal stability : TGA shows decomposition >150°C; store at 2–8°C in inert atmospheres to prevent oxidative degradation .

Q. What strategies resolve contradictions in reported coordination geometries of metal complexes involving this compound?

Methodological Answer:

- Crystallographic analysis : Single-crystal X-ray diffraction (SCXRD) reveals that steric hindrance from the chloropropyl group favors distorted octahedral geometries in Co(III) complexes, contrasting with simpler amines that adopt trigonal bipyramidal structures .

- Spectroscopic validation : Compare experimental C NMR chemical shifts with DFT-calculated values to identify dominant coordination modes .

- Variable-temperature studies : Monitor isomerization using HPLC to detect transient intermediates (e.g., mer vs. fac isomers) .

Q. How can researchers address discrepancies in adsorption efficiency data when using this compound-functionalized materials for heavy metal removal?

Methodological Answer:

- Surface characterization : Use BET analysis to quantify pore size distribution; smaller pores (<2 nm) enhance Cu²⁺ adsorption but may exclude larger ions like Pb²⁺ .

- Competitive ion studies : Perform batch adsorption with multi-ion solutions (e.g., Cu²⁺/Ni²⁺) to evaluate selectivity. Adjust pH to 5–6 to optimize amine protonation .

- Regeneration cycles : Test elution efficiency with 0.1 M HNO₃; >90% metal recovery after 5 cycles indicates robust functionalization .

Q. What mechanistic insights explain the role of this compound in stabilizing mRNA-ribosome complexes during thermophilic protein synthesis?

Methodological Answer:

- Ternary complex stabilization : The amine groups form hydrogen bonds with rRNA phosphate backbones, reducing thermal denaturation. Compare with spermine (linear polyamine) using fluorescence anisotropy to quantify binding affinity .

- Temperature dependence : At 70°C, branched polyamines (e.g., tetrakis(3-aminopropyl)ammonium) enhance polypeptide elongation rates by 30% compared to linear analogs .

- Inhibition studies : Add EDTA to chelate Mg²⁺; observe reduced stabilization to confirm metal ion-dependent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.